N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core substituted with a propanamide side chain. The thiophen-2-ylmethyl carbamoyl group at position 2 and the butan-2-yl moiety at the terminal amide distinguish it from other analogs.
Properties
IUPAC Name |
N-butan-2-yl-3-[1,5-dioxo-2-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-3-15(2)25-19(30)10-11-27-21(32)17-8-4-5-9-18(17)29-22(27)26-28(23(29)33)14-20(31)24-13-16-7-6-12-34-16/h4-9,12,15H,3,10-11,13-14H2,1-2H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPWIIDNOMIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-methoxybenzohydrazide with thiosemicarbazide under acidic conditions to form the intermediate 4-methoxyphenyl-1,2,4-oxadiazole.
Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction with 2-thiophenecarboxylic acid.
Piperidine Ring Formation: The final step involves the reaction of the intermediate with piperidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to triazoloquinazolines exhibit significant antimicrobial effects. Specific studies have shown that N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide demonstrates activity against various Gram-positive and Gram-negative bacteria. Notably:
- In Vitro Studies : These compounds have shown effectiveness against methicillin-resistant strains of Staphylococcus aureus and other resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Viability Assays : In studies involving human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), the compound exhibited a dose-dependent decrease in cell viability. Certain derivatives showed significantly higher efficacy against Caco-2 cells compared to A549 cells.
Case Study 1: Anticancer Efficacy
A study assessed the effects of various triazoloquinazoline derivatives on Caco-2 cells. Results indicated that compounds with specific substituents significantly reduced cell viability by up to 54.9% compared to untreated controls (p < 0.001). The incorporation of particular functional groups was found to enhance anticancer activity.
Case Study 2: Antimicrobial Spectrum
Another investigation focused on the antimicrobial spectrum of similar compounds. Results highlighted broad-spectrum activity against drug-resistant Candida strains and various bacterial species. The findings suggest that modifications in the chemical structure can lead to improved antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to specific proteins, thereby altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The triazolo[4,3-a]quinazoline core is shared with compounds in , such as Methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl-thio)acetamido)-3-methylbutanoate (Compound 8). Key differences include:
- Thiophene vs. Aromatic/Non-Aromatic Substituents: The target compound’s thiophen-2-ylmethyl group contrasts with the phenyl or alkyl chains in analogs. Thiophene’s electron-rich nature may enhance π-π stacking or metabolic stability compared to phenyl groups in Compound 14 () .
- Propanamide Side Chain : The butan-2-yl terminal group differs from the 4-chlorophenyl (Compound 14, ) or methyl esters (Compounds 8–9c, ), impacting solubility and steric hindrance .
Spectral and Physical Properties
- NMR Comparisons : The thiophene protons in the target compound would exhibit distinct aromatic signals (δ 6.8–7.5) compared to the trimethoxybenzyl group (δ 3.8–4.0) in Compound 14 () or methyl esters (δ 3.6–3.8) in .
- MS/MS Fragmentation : Molecular networking () suggests the target compound’s MS/MS profile would cluster with triazoloquinazolines (high cosine score >0.8) due to shared core fragmentation, while the thiophene moiety may yield unique ions (e.g., m/z 85 for C₄H₅S⁺) .
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Potential: Compounds with thiophene-thiazole hybrids () show anti-tubercular activity, suggesting the target’s thiophene group may confer similar properties .
- Anticancer Activity: Quinazolinones with propanamide chains (e.g., Compound 14, ) exhibit antitumor effects, implying the target’s triazoloquinazoline core and amide side chain could target kinases or DNA repair enzymes .
- SAR Insights :
- The thiophene moiety may enhance lipophilicity and membrane permeability compared to phenyl analogs.
- The butan-2-yl group could reduce metabolic clearance relative to methyl esters () .
Biological Activity
N-(butan-2-yl)-3-[1,5-dioxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. The structure includes a triazoloquinazoline core and various functional groups that enhance its reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H24N6O4 |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 1207058-75-0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various signaling pathways. The exact mechanisms remain to be fully elucidated but are thought to involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes related to disease processes.
- Receptor Modulation : Interaction with receptors that influence cellular responses.
Antimicrobial Activity
Studies have indicated that compounds within the triazoloquinazoline class exhibit promising antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to N-(butan-2-yl)-3-[...] have shown effectiveness against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Activity
Research has highlighted the potential anticancer effects of triazoloquinazoline derivatives:
- Cell Line Studies : Compounds have demonstrated significant cytotoxicity against various cancer cell lines including Caco-2 and A549. For example, a related compound showed an IC50 value of 31.9% against Caco-2 cells .
Other Biological Effects
The compound may also exhibit other biological effects such as anti-inflammatory or analgesic activities. However, detailed studies are necessary to confirm these effects.
Case Studies and Research Findings
- Synthesis and Characterization : A recent study focused on synthesizing novel derivatives of triazoloquinazolines and evaluating their biological activities. It was found that modifications in the side chains significantly influenced their antimicrobial and anticancer efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the triazoloquinazoline core enhance biological activity. For instance, the presence of electron-donating groups was correlated with increased cytotoxicity .
- Clinical Relevance : The potential for these compounds in drug development has been explored extensively due to their diverse activities against resistant pathogens and cancer cells .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step protocols, typically starting with the formation of the triazoloquinazoline core. Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the thiophen-2-ylmethyl carbamoyl group .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for intermediate steps, while THF or dichloromethane is preferred for nucleophilic substitutions .
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃, p-TsOH) to optimize cyclization and sulfanyl group incorporation .
- Purity control : Employ HPLC with C18 columns (acetonitrile/water gradient) to monitor intermediates, achieving >95% purity .
Basic: Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm regiochemistry of the triazoloquinazoline core and substituent positions .
- Mass spectrometry (HRMS) : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 545.2342) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline intermediates .
Basic: What functional groups dictate reactivity and biological activity?
- Triazoloquinazoline core : Electrophilic at N1 and C4, enabling nucleophilic substitutions .
- Thiophene-methyl carbamoyl : Enhances π-π stacking with aromatic residues in enzyme active sites .
- Propanamide side chain : Modulates solubility and hydrogen-bonding interactions .
Advanced: How to resolve contradictions in reaction yields or spectroscopic data?
- Cross-validation : Compare NMR data with DFT-simulated spectra (e.g., using Gaussian09) to identify misassigned peaks .
- Reaction monitoring : Use in-situ IR or LC-MS to detect side products (e.g., oxidation of thiophene groups) .
- Statistical optimization : Apply Design of Experiments (DoE) to isolate variables affecting yield (e.g., temperature, solvent ratio) .
Advanced: How to model non-covalent interactions influencing target binding?
- Computational docking : Use AutoDock Vina or Schrödinger Suite to map interactions with enzymes (e.g., kinase domains). Key residues: Asp (hydrogen bonding) and Phe (π-stacking) .
- MD simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Advanced: What strategies improve scalability without compromising purity?
- Flow chemistry : Continuous flow reactors (e.g., Vapourtec R-Series) for exothermic steps (e.g., cyclization), reducing batch variability .
- Workflow integration : Couple inline PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .
Advanced: How to design analogs with enhanced bioactivity?
-
SAR-guided modifications :
Substituent Activity Trend Reference 4-Cl-benzyl ↑ Anticancer IC₅₀ 3,4-di-OCH₃-phenethyl ↑ CNS permeability Thiophene → Furan Alters metabolic stability -
Click chemistry : Introduce triazole moieties via CuAAC reactions to diversify the propanamide chain .
Advanced: How to address solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) for aqueous assays .
- Prodrug design : Synthesize phosphate or acetylated derivatives for improved hydrophilicity .
Advanced: What mechanisms underlie its enzyme inhibition?
- Competitive inhibition : Kinetic assays (Lineweaver-Burk plots) show Ki values < 100 nM for kinases (e.g., EGFR) .
- Allosteric modulation : Fluorescence quenching studies reveal conformational changes in target enzymes .
Advanced: How to validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
